Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate
Description
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS: 154934-97-1) is a pyrimidine derivative with the molecular formula C₈H₇F₃N₂O₃ and a molecular weight of 236.148 g/mol . Its structure features a hydroxyl group at position 2, a trifluoromethyl (-CF₃) group at position 4, and an ethyl ester at position 5 of the pyrimidine ring. This compound has been studied extensively in quantitative structure-activity relationship (QSAR) models for its role in inhibiting transcription factors AP-1 and NF-κB, which are implicated in inflammatory and oncogenic pathways .
Properties
IUPAC Name |
ethyl 2-oxo-6-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11/h3H,2H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYMZBLTCALOTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371873 | |
| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154934-97-1 | |
| Record name | Ethyl 2-oxo-6-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154934-97-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Key Challenges:
-
Harsh Reaction Conditions : The first step requires high temperatures and stoichiometric acetic anhydride, complicating scalability and increasing energy costs.
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Low Overall Yield : Isolation of intermediates leads to cumulative yield losses, with reported efficiencies below 50% in early implementations.
One-Pot Synthesis via Modified Biginelli Reaction
A streamlined one-pot method has been developed to address the limitations of traditional approaches. This method combines ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and urea in ethanol under nitrogen atmosphere, followed by treatment with sodium ethoxide.
Reaction Conditions and Workflow:
| Parameter | Specification |
|---|---|
| Molar Ratios | 1:1:1 (trifluoroacetoacetate:orthoformate:urea) |
| Temperature | 80°C for 4 hours (condensation) |
| Base | Sodium ethoxide (21 wt.% in ethanol) |
| Post-Treatment | Acidification with acetic acid |
| Yield | ~65–70% (isolated after filtration) |
This method eliminates intermediate isolation, reduces reaction time, and operates under milder conditions. The use of ethanol as a solvent enhances safety and cost-effectiveness compared to acetic anhydride.
Industrial-Scale Production Techniques
Industrial adaptations prioritize continuous flow reactors and automated systems to enhance reproducibility and throughput. Key optimizations include:
Process Intensification Strategies:
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Continuous Flow Synthesis : Enables precise control over reaction parameters (temperature, residence time) to minimize byproducts.
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In-Line Monitoring : Real-time HPLC or NMR analysis ensures consistent product quality.
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Solvent Recovery Systems : Ethanol is recycled via distillation, reducing waste and operational costs.
Scalability Metrics:
| Metric | Bench Scale (100 g) | Pilot Plant (10 kg) |
|---|---|---|
| Reaction Time | 4 hours | 6 hours |
| Purity | >95% | >93% |
| Energy Consumption | 120 kWh/kg | 90 kWh/kg |
These adaptations demonstrate the feasibility of large-scale production while maintaining high yields (>65%).
Comparative Analysis of Synthetic Methods
The table below contrasts traditional and one-pot methods:
| Parameter | Traditional Method | One-Pot Method |
|---|---|---|
| Steps | 3 (isolated intermediates) | 1 (no isolation) |
| Temperature | 120–140°C (Step 1) | 80°C |
| Solvent | Acetic anhydride | Ethanol |
| Yield | 40–45% | 65–70% |
| Scalability | Limited by harsh conditions | High (adaptable to flow chemistry) |
The one-pot method’s superiority lies in its operational simplicity and reduced environmental impact, aligning with green chemistry principles.
Recent Advances and Optimization Strategies
Catalyst Screening:
Recent studies explore alternatives to sodium ethoxide, such as potassium tert-butoxide, which may accelerate cyclization. Preliminary data suggest a 10% reduction in reaction time with comparable yields.
Solvent Effects:
Chemical Reactions Analysis
Hydroxyl Group Transformations
The 2-hydroxy group serves as a key site for electrophilic and nucleophilic reactions:
Chlorination
Reaction with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro substituent, producing ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate. This reaction typically requires reflux conditions (80–120°C) and yields a versatile intermediate for further substitutions .
Reaction Conditions :
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Reagents : POCl₃ (excess), catalytic dimethylformamide (DMF)
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Temperature : 100–120°C
Alkylation
The hydroxyl group can be alkylated using alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃). This produces ether derivatives, though specific yields for this compound require further optimization.
Ester Group Reactivity
The ethyl ester at position 5 undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Reagents : Concentrated HCl or H₂SO₄
Conditions : Reflux in aqueous ethanol (70–80°C)
Product : 2-Hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Basic Hydrolysis
Reagents : NaOH or KOH
Conditions : Reflux in ethanol/water mixture
Product : Same as acidic hydrolysis, with improved yield in some cases.
Nucleophilic Substitution at Position 2
After chlorination, the 2-chloro derivative becomes reactive toward nucleophiles:
| Nucleophile | Conditions | Product | Application |
|---|---|---|---|
| Amines | Ethanol, reflux | 2-Amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | Pharmaceutical intermediates |
| Thiols | DMF, K₂CO₃, 60°C | 2-Thioether derivatives | Agrochemistry |
Comparative Reactivity with Analogues
The reactivity profile differs significantly from non-fluorinated pyrimidines:
| Feature | Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate | Non-fluorinated Pyrimidine |
|---|---|---|
| Hydroxyl Acidity | Enhanced due to electron-withdrawing CF₃ group | Moderate |
| Ester Hydrolysis Rate | Faster (CF₃ stabilizes transition state) | Slower |
| Chlorination Efficiency | Higher (POCl₃ reacts readily) | Variable |
Key Research Findings
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Chlorination with POCl₃ is the most efficient method for generating substitution-ready intermediates .
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Ester hydrolysis proceeds quantitatively under basic conditions, making it preferable for large-scale synthesis.
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The CF₃ group’s stability limits direct modifications but enhances the compound’s metabolic resistance in biological applications.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate serves as a key intermediate in the synthesis of numerous pharmaceutical compounds. Its unique chemical structure allows it to enhance the efficacy of drugs, particularly in the development of:
- Anti-inflammatory drugs: The compound has shown potential in inhibiting COX-2 activity, which is crucial for reducing inflammation. For instance, some derivatives have demonstrated IC50 values comparable to known anti-inflammatory agents like celecoxib .
- Antiviral agents: Research indicates that this compound can significantly reduce viral loads in infected models, suggesting its utility in treating viral infections.
Case Study: Antiviral Activity
In a study involving mice infected with influenza A virus, administration of this compound resulted in over a 2-log reduction in viral load compared to untreated controls. This highlights its potential as a therapeutic agent against viral infections.
Agricultural Chemistry
Formulation of Agrochemicals:
This compound is utilized in the formulation of various agrochemicals, including herbicides and fungicides. Its efficacy lies in providing effective pest control solutions while minimizing environmental impact. The trifluoromethyl group enhances the compound's biological activity, making it suitable for use in crop protection products.
Material Science
Potential in Advanced Materials:
this compound is explored for its potential applications in creating advanced materials. These include:
- Polymers: The compound can be used as a building block for synthesizing polymers with specific properties such as durability and chemical resistance.
- Coatings: Its unique chemical properties may contribute to developing coatings that require enhanced performance characteristics.
Biochemical Research
Studying Enzyme Interactions:
In biochemical research, this compound plays a vital role in studying enzyme interactions and metabolic pathways. It aids researchers in understanding complex biological systems and developing targeted therapies.
Data Table: Summary of Applications
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Anti-inflammatory and antiviral drug synthesis | Significant reduction in viral load; COX-2 inhibition |
| Agricultural Chemistry | Herbicides and fungicides | Effective pest control with minimal environmental impact |
| Material Science | Advanced polymers and coatings | Enhanced durability and chemical resistance |
| Biochemical Research | Enzyme interaction studies | Insights into metabolic pathways and targeted therapies |
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antiviral or anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural features, molecular weights, and biological activities of ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate and analogous compounds:
*Estimated based on molecular formula.
QSAR and Computational Insights
QSAR studies on the target compound () highlight the importance of:
Electron-withdrawing groups (-CF₃) at position 4 for stabilizing charge distribution.
Hydrogen bond donors (-OH) at position 2 for binding to AP-1/NF-κB.
Steric effects : Bulkier substituents (e.g., phenyl ) reduce activity due to steric hindrance.
Stability and Reactivity
Biological Activity
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring with a hydroxyl group at the 2-position, a trifluoromethyl group at the 4-position, and an ethyl ester at the 5-position. This unique combination of functional groups contributes to its biological activity and stability.
Molecular Formula
- Molecular Formula : C8H7F3N2O3
- Molecular Weight : Approximately 236.15 g/mol
Antiviral Properties
Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit viral replication by targeting specific enzymes involved in viral life cycles. For instance, studies have demonstrated its efficacy against influenza viruses, where it significantly reduced viral loads in infected models .
Anticancer Activity
The compound also demonstrates promising anticancer effects. It has been found to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Mechanistically, it may interfere with pathways such as NF-κB and AP-1 signaling, which are crucial for cancer cell survival and proliferation .
Antimicrobial Effects
In addition to antiviral and anticancer activities, this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism includes disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions within microbial cells .
The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleic acid synthesis or protein production, crucial for viral replication and cancer cell growth.
- Receptor Modulation : It can modulate the activity of various receptors associated with cellular signaling pathways, leading to altered cellular responses.
Case Studies
- Antiviral Study : In a controlled study on mice infected with influenza A virus, administration of this compound resulted in over a 2-log reduction in viral load compared to untreated controls. This highlights its potential as a therapeutic agent in viral infections .
- Cancer Research : A study evaluating the compound's effect on human cancer cell lines revealed an IC50 value below 10 µM for several types of cancer cells, indicating potent anticancer activity. The compound was shown to induce apoptosis through caspase activation pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3 | Anticancer |
| 2-Hydroxy-4-trifluoromethyl-pyrimidine | C7H6F3N2O3 | Antiviral |
| 4-Trifluoromethylpyrimidin-5-one | C6H4F3N3O | Antimicrobial |
This table illustrates the structural similarities and differences among compounds related to this compound, emphasizing its unique properties that contribute to its wide range of biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
